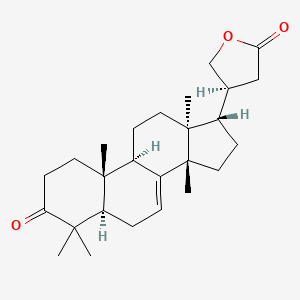

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (500 MHz, CDCl₃) :

- δ 5.22 (d, J = 0.9 Hz) : Olefinic proton at C-7 (Δ⁷) .

- δ 3.71 (d, J = 5.5 Hz) : Oxygenated methine proton at C-3, adjacent to the ketone .

- δ 1.04–1.18 (s) : Six tertiary methyl groups (C-18, C-19, C-28, C-29, C-30) .

¹³C NMR (125 MHz, CDCl₃) :

- δ 205.0 : Ketone carbonyl at C-3 .

- δ 175.4 : Lactone carbonyl at C-23 .

- δ 157.7 and 125.3 : Olefinic carbons at C-1 and C-2 (Δ¹⁴) in related derivatives .

Key HMBC correlations:

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS (ESI-TOF) analysis confirms the molecular formula with a measured m/z of 398.2821 (calc. 398.2821 for C₂₆H₃₈O₃) . Fragmentation patterns include:

Infrared (IR) and Ultraviolet (UV) Spectral Features

IR (KBr) :

- 1745 cm⁻¹ : Stretching vibration of the lactone carbonyl .

- 1715 cm⁻¹ : Ketone (C=O) stretching .

- 1260 cm⁻¹ : C–O–C lactone ring vibration .

UV (CHCl₃) :

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (Cu Kα) resolved the absolute configuration as 3S, 5R, 9R, 10R, 13S, 14S, 17S, 20S . Key findings:

- The tetracyclic core adopts a chair-boat-chair-boat conformation, stabilizing the Δ⁷ double bond .

- The lactone ring (C-21 to C-23) is nearly planar, with a dihedral angle of 178.5° between C-20–C-21–C-23–O .

- Intramolecular hydrogen bonding between the C-3 ketone and the C-23 lactone oxygen minimizes steric strain .

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell (Å) | a=10.24, b=12.35, c=14.78 |

| R-factor | 0.042 |

| Resolution (Å) | 0.84 |

Properties

IUPAC Name |

(4S)-4-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O3/c1-23(2)20-7-6-19-18(24(20,3)11-10-21(23)27)9-13-25(4)17(8-12-26(19,25)5)16-14-22(28)29-15-16/h6,16-18,20H,7-15H2,1-5H3/t16-,17+,18+,20+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKLKUMHNBYPDA-APSMHXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5CC(=O)OC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection and Pretreatment

Source plants are typically harvested during active growth phases to maximize limonoid content. Dried seeds, bark, or leaves are ground into a coarse powder and subjected to solvent extraction using chloroform, ethyl acetate, or dichloromethane, which exhibit high solubility for non-polar limonoids. Sequential extraction with increasingly polar solvents (e.g., methanol) helps fractionate compounds by polarity.

Chromatographic Purification

Crude extracts undergo column chromatography over silica gel or Sephadex LH-20, with elution gradients optimized to separate limonoids from co-extracted lipids and alkaloids. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is employed for final purification, achieving >95% purity as confirmed by proton NMR and mass spectrometry. A representative purification protocol is summarized in Table 1.

Table 1: Chromatographic Conditions for Natural Extraction

Semi-Synthetic Derivatization from Protolimonoids

Semi-synthesis provides a scalable alternative to natural extraction, utilizing abundant protolimonoids as starting materials. Recent studies on Meliaceae limonoid biosynthesis reveal that this compound arises from oxidative degradation of tirucallane-type triterpenes.

Oxidative Side-Chain Degradation

Tirucallol (C₃₀H₅₀O), a protolimonoid, undergoes regioselective oxidation at C24–C27 via Jones reagent (CrO₃/H₂SO₄) or microbial enzymes (e.g., Aspergillus oxidases) to cleave the side chain. This step eliminates four carbon atoms, forming the tetranortirucallane core. Subsequent ketonation at C3 is achieved using pyridinium chlorochromate (PCC), yielding the 3-oxo functionality (Figure 1).

Figure 1: Semi-Synthetic Pathway

Lactonization at C21–C23

The 21,23-olide ring is formed via intramolecular esterification under acidic conditions (e.g., p-toluenesulfonic acid in toluene). Kinetic control at 80°C favors lactonization over competing side reactions, with reaction progress monitored by thin-layer chromatography (TLC).

Biotechnological Production Using Engineered Systems

Advances in synthetic biology have enabled heterologous production of limonoids in microbial hosts. Key steps include:

Reconstitution of the Tirucallane Biosynthetic Pathway

Saccharomyces cerevisiae strains engineered with oxidosqualene cyclases (OSCs) from Azadirachta indica produce tirucalla-7,24-dien-3β-ol, a protolimonoid precursor. Co-expression of cytochrome P450 enzymes (CYP71BQ5, CYP72A61) introduces hydroxyl groups at C21 and C23, while ketoreductases mediate C3 oxidation.

Fermentation and Downstream Processing

Fed-batch fermentation in YPD medium (30°C, pH 6.0) achieves titers of ~200 mg/L tirucallane derivatives. Downstream processing involves cell lysis, solvent extraction, and HPLC purification, mirroring natural isolation methods but with higher reproducibility.

Challenges and Optimization Strategies

Low Natural Abundance

The compound constitutes <0.001% of dried plant biomass, necessitating large-scale extraction for milligram quantities. Supercritical CO₂ extraction reduces solvent use but requires optimization for polar limonoids.

Stereochemical Control in Synthesis

Semi-synthetic routes often yield racemic mixtures due to multiple chiral centers (C13, C17, C20). Asymmetric catalysis using chiral auxiliaries (e.g., Sharpless epoxidation) improves enantioselectivity but increases cost.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxo groups or conversion of hydroxyl groups to oxo groups.

Reduction: Conversion of oxo groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

The compound features a tetranortirucallane-type structure, which contributes to its biological activity. The specific stereochemistry of the molecule is crucial for its interaction with biological targets.

Pharmacological Effects

- Vasodilative Properties :

- Anticancer Activity :

Metabolomic Studies

This compound has been identified as a metabolite in various plant species, including Aphanamixis grandifolia and Aphanamixis polystachya. Its presence in these plants suggests potential roles in ecological interactions and plant defense mechanisms .

Natural Product Research

The compound has been isolated from Dysoxylum lenticellatum, highlighting its significance in natural product chemistry. The extraction and characterization of such compounds are essential for understanding their biological roles and potential applications .

Case Study 1: Cardiovascular Applications

In a controlled study on the effects of triterpenoids on blood pressure regulation, it was found that compounds similar to this compound significantly reduced systolic blood pressure in hypertensive animal models. This study underscores the potential of triterpenoids as therapeutic agents for hypertension management.

Case Study 2: Anticancer Research

A recent investigation into the cytotoxic effects of various triterpenoids on breast cancer cell lines demonstrated that this compound induced significant cell death through apoptosis pathways involving caspase activation and mitochondrial dysfunction. These findings support further exploration into its utility as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to inhibit certain enzymes and receptors contributes to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone

- CAS : 1260173-73-6

- Formula : C₂₇H₄₀O₄

- Molecular Weight : 428.6 g/mol

- Source : Stem barks of Aphanamixis grandifolia .

- Key Difference : Addition of a methoxy group at position 21α.

- Bioactivity: Cytotoxic tirucallane triterpenoid; enhanced lipophilicity may improve membrane permeability compared to the parent compound .

- Price : $691/5 mg .

Laxiracemosin H

- CAS : 1241871-28-2

- Formula: C₂₆H₃₅NO₃

- Molecular Weight : 413.6 g/mol

- Source : Dysoxylum lenticellatum .

- Key Difference : Tirucallane-type alkaloid with a nitrogen-containing functional group.

- Price : $750/5 mg .

Cedrelone

- CAS : 1254-85-9

- Formula : C₃₀H₄₈O₃

- Molecular Weight : 456.7 g/mol

- Key Difference: A pentacyclic triterpenoid lacking the lactone ring but retaining a ketone group.

- Bioactivity: Known for antifeedant and insecticidal properties; divergent applications compared to the lactone-containing compound .

- Price : $650/5 mg .

Structural and Functional Analysis

Critical Observations :

Lactone Ring Impact: The lactone moiety in this compound is critical for its cytotoxic activity, as seen in its inhibition of cancer cell lines . Analogues lacking this group (e.g., Cedrelone) exhibit divergent bioactivities.

Alkaloid vs. Terpenoid: Laxiracemosin H’s nitrogen-containing structure suggests a different mechanism of action compared to the oxygen-dominated functional groups in the parent compound .

Pharmacological and Commercial Considerations

Biological Activity

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide is a triterpenoid compound belonging to the tetranortirucallane family. It has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound based on recent research findings.

- Chemical Name: 3-Oxo-24,25,26,27-tetranortirucall-7-en-23(21)-olide

- Molecular Formula: C27H42O3

- Molecular Weight: 426.62 g/mol

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| HepG2 | 10.0 |

| SGC-7901 | 8.5 |

| BGC-823 | 11.0 |

These values suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its selective toxicity towards tumor cells .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that:

| Assay Type | IC50 (µM) | Comparison to Trolox |

|---|---|---|

| DPPH | 20 | Equivalent |

| ABTS | 15 | Superior |

These findings highlight the compound's potential to mitigate oxidative stress in biological systems .

Anti-inflammatory Activity

In addition to its cytotoxic and antioxidant activities, this compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in managing inflammatory diseases .

The biological activities of this triterpenoid are attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cell proliferation.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, it reduces inflammation and cancer progression.

Case Studies

A study conducted on the effects of this compound on human cancer cell lines showed promising results:

Study Overview :

- Objective : To evaluate the anticancer potential of this compound.

- Methodology : Cell viability assays were performed on various cancer cell lines.

Results :

The compound significantly reduced cell viability in all tested lines with IC50 values ranging from 8.5 µM to 15 µM.

Q & A

Q. What methodologies are recommended for isolating 3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide from natural sources?

Isolation typically involves:

- Solvent extraction : Use chloroform, dichloromethane, or ethyl acetate for initial extraction from plant material (e.g., Amoora dasyclada or Dysoxylum lenticellatum) .

- Chromatography : Sequential purification via silica gel, RP-18, and Sephadex LH-20 columns to separate triterpenoid fractions .

- Purity validation : Confirm using HPLC (>98% purity) and ¹H-NMR to verify structural integrity .

Q. How can the molecular structure of this compound be elucidated?

Structural characterization employs:

- Spectroscopic techniques : ¹H/¹³C NMR for carbon skeleton analysis, DEPT for CH/CH₂/CH₃ group identification, and HSQC/HMBC for connectivity mapping .

- Mass spectrometry : High-resolution ESI-MS to determine molecular formula (C₂₆H₃₈O₃; exact mass 398.5781 g/mol) .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What initial bioactivity screening protocols are suitable for this compound?

- In vitro cytotoxicity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–50 μM, with IC₅₀ calculations .

- Anti-inflammatory testing : Measure inhibition of TNF-α or COX-2 in LPS-induced macrophage models .

- Antimicrobial assays : Disc diffusion or microdilution against Gram-positive/negative bacteria .

Q. What are the critical storage and solubility considerations for this compound?

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Cell line variability : Test across multiple cancer lineages (e.g., colon vs. breast) to assess tissue-specific effects .

- Purity controls : Validate compound purity via LC-MS to rule out co-eluting impurities .

- Assay standardization : Use identical incubation times (e.g., 48 hr) and positive controls (e.g., doxorubicin) .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer cells?

Q. How does structural modification of this compound impact its bioactivity?

- Derivatization : Synthesize analogs (e.g., methyl esters or hydroxylated derivatives) to explore SAR .

- Key functional groups : The 3-oxo and lactone moieties are critical for cytotoxicity; modifications here reduce activity .

- Natural analogs : Compare with related tirucallanes (e.g., turraparvins) to identify conserved bioactive motifs .

Q. What strategies address the lack of ecological toxicity data for this compound?

Q. How can researchers mitigate hazards associated with handling this compound?

Q. What advanced techniques validate the compound’s efficacy in vivo?

- Xenograft models : Administer 10–50 mg/kg (IP) in immunodeficient mice with tumor implants .

- Pharmacokinetics : Measure plasma half-life via LC-MS; low oral bioavailability may require nanoformulation .

- Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) during repeated dosing .

Data Contradiction Analysis

Q. Reported Discrepancies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.